molecular formula C14H20ClN3O B1532837 4-amino-3-chloro-N-(1-ethyl-4-piperidyl)benzamide CAS No. 1001347-15-4

4-amino-3-chloro-N-(1-ethyl-4-piperidyl)benzamide

Cat. No. B1532837
CAS RN: 1001347-15-4
M. Wt: 281.78 g/mol
InChI Key: WXJUTNSBXGJRSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “4-amino-N-[2 (diethylamino)Ethyl]Benzamide” involves reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature . This reaction is an example of green chemistry .


Molecular Structure Analysis

The molecular structure of “4-amino-N-[2 (diethylamino)Ethyl]Benzamide” was characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicated the formation of an ion-associate or ion-pair complex .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-amino-N-[2 (diethylamino)Ethyl]Benzamide” are complex and involve multiple steps . The reactions were characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry .

properties

IUPAC Name

4-amino-3-chloro-N-(1-ethylpiperidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-2-18-7-5-11(6-8-18)17-14(19)10-3-4-13(16)12(15)9-10/h3-4,9,11H,2,5-8,16H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJUTNSBXGJRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-chloro-N-(1-ethyl-4-piperidyl)benzamide

Synthesis routes and methods

Procedure details

To a mixture of 4-amino-3-chloro-benzoic acid (Fluorochem; 2.575 g, 15 mmol) and 1-ethylpiperidin-4-amine (Fluorochem; 2.12 g, 16.5 mmol) in DMF (50 mL), was added DIPEA (5.2 mL, 30 mmol). The mixture was cooled with an ice-bath. HATU (6.27 g), added and the reaction mixture stirred at ambient temperature for 18 hours. The solvent was evaporated and the residue partitioned between saturated aqueous sodium bicarbonate solution (100 mL), and Ethyl Acetate (4×50 mL). The organic extracts were washed with brine (2×75 ml), dried over anhydrous Magnesium sulphate, filtered, and the solvent evaporated to give the crude product as a gum, which was triturated with ether to yield the title compound as a tan solid (3.54 g, 84%).
Quantity
2.575 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.27 g
Type
reactant
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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